molecular formula C7H5N3O B12359439 5-Methyl-6-methylidene-3-oxopyridazine-4-carbonitrile

5-Methyl-6-methylidene-3-oxopyridazine-4-carbonitrile

Katalognummer: B12359439
Molekulargewicht: 147.13 g/mol
InChI-Schlüssel: YAQOTFXRTDLOCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-6-methylidene-3-oxopyridazine-4-carbonitrile is a heterocyclic compound that contains a pyridazine ring. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-methylidene-3-oxopyridazine-4-carbonitrile typically involves the reaction of mucochloric acid with benzene under mild conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-6-methylidene-3-oxopyridazine-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridazine-3,4-dione derivatives.

    Reduction: Reduction reactions can convert the compound into pyridazine-3,4-diol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted pyridazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Pyridazine-3,4-dione derivatives.

    Reduction: Pyridazine-3,4-diol derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 5-Methyl-6-methylidene-3-oxopyridazine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Methyl-6-methylidene-3-oxopyridazine-4-carbonitrile is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C7H5N3O

Molekulargewicht

147.13 g/mol

IUPAC-Name

5-methyl-6-methylidene-3-oxopyridazine-4-carbonitrile

InChI

InChI=1S/C7H5N3O/c1-4-5(2)9-10-7(11)6(4)3-8/h2H2,1H3

InChI-Schlüssel

YAQOTFXRTDLOCN-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)N=NC1=C)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.